tert-Butyl 7-fluoroindoline-1-carboxylate
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Overview
Description
tert-Butyl 7-fluoroindoline-1-carboxylate is a fluorinated indoline derivative. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities. The tert-butyl group and the fluorine atom in this compound contribute to its unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 7-fluoroindoline-1-carboxylate can be synthesized starting from commercially available indoline derivativesFor instance, the synthesis might start with the formylation of an indoline derivative, followed by reduction and protection steps to introduce the tert-butyl group . The fluorine atom can be introduced using electrophilic fluorination reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl 7-fluoroindoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoroindoline-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate: Another fluorinated compound with similar applications in organic synthesis and medicinal chemistry.
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate: A brominated analogue with distinct chemical properties and reactivity.
Uniqueness
tert-Butyl 7-fluoroindoline-1-carboxylate is unique due to the presence of both the tert-butyl group and the fluorine atom, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |
InChI Key |
BHYLZFKJMPCFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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